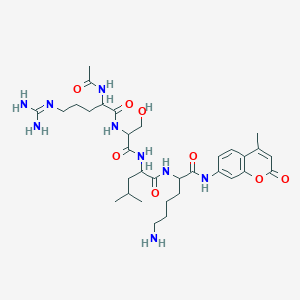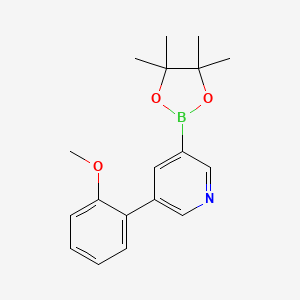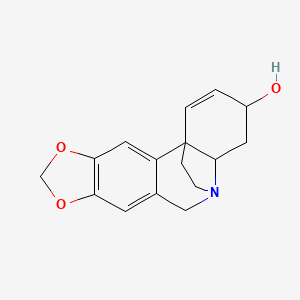
1,2-Didehydrocrinan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-CrinineC16 alkaloid is a naturally occurring organic compound belonging to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants and have significant physiological effects on humans and animals. (-)-CrinineC16 is known for its complex structure and potential therapeutic properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-CrinineC16 involves several steps, starting with the accumulation of an amine precursor and an aldehyde precursor. These components condense to form an iminium cation, which undergoes a Mannich-like reaction to form the desired alkaloid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the iminium cation and subsequent reactions.
Industrial Production Methods
Industrial production of (-)-CrinineC16 often involves extraction from plant sources. The powdered plant material is moistened with water and mixed with lime to free the alkaloid salts. Extraction is then carried out using organic solvents such as ether or petroleum spirit . This method ensures the efficient isolation of (-)-CrinineC16 from its natural sources.
化学反応の分析
Types of Reactions
(-)-CrinineC16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the alkaloid’s structure.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of (-)-CrinineC16 .
科学的研究の応用
(-)-CrinineC16 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (-)-CrinineC16 involves its interaction with specific molecular targets and pathways. It can inhibit acetylcholinesterase and calcium transport, leading to various physiological effects . These interactions make (-)-CrinineC16 a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders .
類似化合物との比較
Similar Compounds
Similar compounds to (-)-CrinineC16 include:
Morphine: Another well-known alkaloid with significant physiological effects.
Strychnine: Known for its toxic properties and use in pest control.
Quinine: Used for its anti-malarial properties.
Ephedrine: Commonly used as a stimulant and decongestant.
Nicotine: A potent stimulant found in tobacco.
Uniqueness of (-)-CrinineC16
What sets (-)-CrinineC16 apart from these compounds is its unique structure and specific mechanism of action. Its ability to inhibit acetylcholinesterase and calcium transport makes it particularly interesting for neurological research and potential therapeutic applications .
特性
CAS番号 |
510-67-8 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChIキー |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


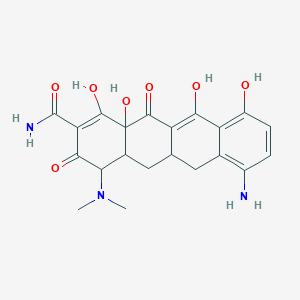


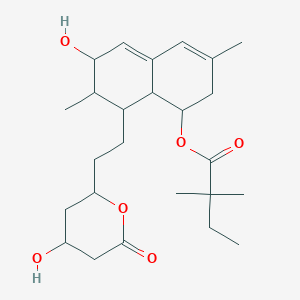
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
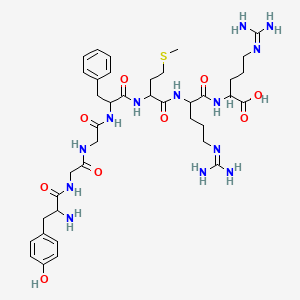
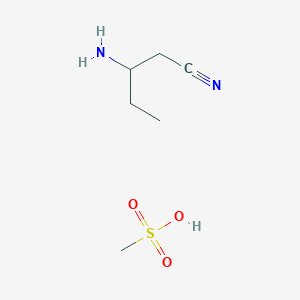
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
